2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile

Description

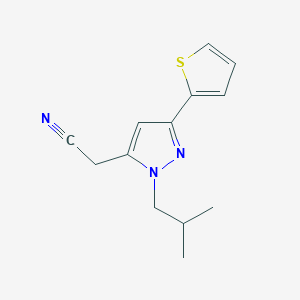

This compound is a pyrazole-based nitrile derivative characterized by an isobutyl group at the N1 position, a thiophen-2-yl substituent at C3 of the pyrazole ring, and an acetonitrile moiety at C3.

Properties

Molecular Formula |

C13H15N3S |

|---|---|

Molecular Weight |

245.35 g/mol |

IUPAC Name |

2-[2-(2-methylpropyl)-5-thiophen-2-ylpyrazol-3-yl]acetonitrile |

InChI |

InChI=1S/C13H15N3S/c1-10(2)9-16-11(5-6-14)8-12(15-16)13-4-3-7-17-13/h3-4,7-8,10H,5,9H2,1-2H3 |

InChI Key |

UFUSPPPSYVHNSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=CC(=N1)C2=CC=CS2)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the isobutyl and thiophene substituents. The final step often involves the addition of the acetonitrile group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.

Industry: The compound can be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the context of its use, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Key structural analogs differ in substituents at the N1 and C3 positions, which critically affect physicochemical and biological properties:

Structural and Crystallographic Insights

- SHELX Software : The refinement program SHELXL is widely used for small-molecule crystallography, including pyrazole derivatives. Accurate structural determination is critical for understanding conformational preferences and intermolecular interactions .

- Synthetic Routes: describes the use of malononitrile and ethyl cyanoacetate in pyrazole synthesis, suggesting analogous pathways for the target compound .

Biological Activity

2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile, a compound with the molecular formula and a molecular weight of approximately 245.35 g/mol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a pyrazole ring, an isobutyl group, and a thiophene moiety, suggesting a diverse range of interactions with biological targets.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This configuration allows for various electronic properties that may influence its biological activity. The presence of both nitrogen and sulfur atoms in the structure enhances its potential as a pharmacologically active agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The mechanism of action generally involves:

- Enzyme Inhibition : Binding to active sites of target enzymes, thereby inhibiting their activity.

- Receptor Modulation : Interacting with receptors that play critical roles in various signaling pathways.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For instance, pyrazole derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. In vitro assays have demonstrated that certain structural analogs can effectively reduce cell viability in cancer cell lines.

Anti-inflammatory Effects

Research has shown that pyrazole derivatives can act as selective COX inhibitors. For example, compounds with similar structural features have been reported to exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators.

Study 1: Anticancer Activity

A study evaluated a series of pyrazole derivatives, including those structurally related to this compound, for their anticancer effects against various tumor cell lines. The results indicated that these compounds could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 15 | ERK1/2 |

| Compound B | 10 | PI3K |

| This compound | 12 | Unknown |

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study found that certain compounds could inhibit COX enzymes effectively, leading to decreased inflammation in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.